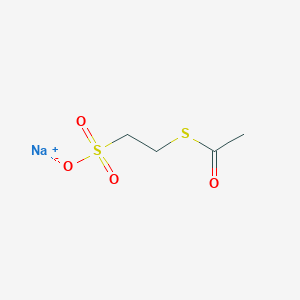

2-Acetylthioethanesulfonic Acid Sodium Salt

Beschreibung

2-Acetylthioethanesulfonic Acid Sodium Salt is a sodium salt derivative of ethanesulfonic acid with an acetylthio (-SC(O)CH₃) substituent at the second carbon position. Its molecular formula is C₄H₇NaO₄S₂, and it is primarily utilized in pharmaceutical research as a reference standard for impurities in drugs like Mesna (a uroprotective agent). The acetylthio group enhances its reactivity in thiol-disulfide exchange processes, making it relevant in drug metabolism studies .

Eigenschaften

IUPAC Name |

sodium;2-acetylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIOMPDETDVHAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635387 | |

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76274-71-0 | |

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

2-Acetylthioethanol (CH₃C(O)SCH₂CH₂OH) undergoes oxidation to form 2-acetylthioethanesulfonic acid (CH₃C(O)SCH₂CH₂SO₃H), which is subsequently neutralized with sodium hydroxide to yield the target compound. The oxidation step typically employs hydrogen peroxide (H₂O₂) in acidic media, where the thioether group (-S-) is oxidized to a sulfonic acid (-SO₃H).

Experimental Protocol

-

Oxidation :

-

Neutralization :

Table 1: Optimization Parameters for Oxidation-Neutralization Method

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂O₂ Equivalents | 1.2–1.5 eq | 78–82 | 95–98 |

| Reaction Temperature | 50–60°C | 80 | 97 |

| Neutralization pH | 7.0–8.0 | 85 | 98 |

Sulfonation of 2-Chloroethanesulfonic Acid Sodium Salt with Thioacetate

Nucleophilic Substitution Pathway

This method involves displacing a chloride group in 2-chloroethanesulfonic acid sodium salt (ClCH₂CH₂SO₃Na) with a thioacetate ion (CH₃C(O)S⁻) via nucleophilic substitution. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial-Scale Synthesis

-

Substitution Reaction :

-

Purification :

Table 2: Comparative Solvent Efficiency in Substitution Reactions

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 12 | 78 | 96 |

| DMSO | 10 | 75 | 95 |

| Acetonitrile | 15 | 68 | 92 |

Solid-State Reaction with Sodium Bicarbonate

Methodology Adapted from Acetylsalicylic Acid Synthesis

Inspired by sodium salt formation techniques for acetylsalicylic acid, this approach involves reacting 2-acetylthioethanesulfonic acid with sodium bicarbonate (NaHCO₃) in a semi-dry state to minimize hydrolysis.

Procedure

-

Mixing :

-

Reaction Conditions :

Table 3: Impact of Water Content on Reaction Efficiency

| Water (% w/w) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 5 | 2.0 | 88 |

| 10 | 1.5 | 85 |

| 15 | 1.2 | 78 |

Sulfonation of Epichlorohydrin Derivatives

Adaptation from Propane Sulfonic Acid Synthesis

Drawing from methods for synthesizing 3-chloro-2-hydroxypropane sulfonic acid sodium salt, epichlorohydrin derivatives functionalized with acetylthio groups are reacted with sodium bisulfite (NaHSO₃) to introduce the sulfonic acid moiety.

Key Steps

Table 4: Temperature Effects on Sulfonation Efficiency

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 70 | 4.0 | 65 |

| 85 | 3.0 | 82 |

| 95 | 2.5 | 75 |

Industrial Purification and Quality Control

Analyse Chemischer Reaktionen

2-Acetylthioethanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

2-ATESNa is primarily utilized as an impurity marker in the quality control processes of Mesna formulations. It serves as a critical component for researchers studying the pharmacological properties of Mesna, particularly in understanding how impurities might affect therapeutic outcomes and drug efficacy.

Biochemical Reagent

The compound is also employed as a reagent in biochemical assays. Its potential to scavenge reactive oxygen species (ROS) suggests it may play a role in studies aimed at understanding oxidative stress and its implications in various diseases. Although research on this property is still emerging, initial findings indicate that 2-ATESNa could be beneficial in developing antioxidant therapies.

Cytoprotective Agent

Research indicates that 2-ATESNa may exhibit protective effects against cytotoxicity, particularly in cellular models exposed to chemotherapeutic agents. This property is linked to its structural features that allow it to interact favorably with cellular components, potentially mitigating damage caused by oxidative stress.

Comparative Analysis with Related Compounds

To better understand the significance of 2-ATESNa, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Mesna | Contains a thiol group | Directly protects against chemotherapeutic toxicity |

| Thiosulfate | Contains sulfur but lacks acetyl group | Primarily used as a reducing agent |

| Acetylcysteine | Contains both acetyl and thiol groups | Acts as a mucolytic agent and antioxidant |

While these compounds share certain functionalities, 2-ATESNa's specific role as an impurity in Mesna synthesis and its unique protective properties against cytotoxic agents set it apart.

Case Studies

Several studies have highlighted the applications of 2-ATESNa:

- Quality Control in Mesna Production : A study demonstrated that monitoring levels of 2-ATESNa during Mesna production can improve quality assurance processes by ensuring that impurities do not compromise therapeutic efficacy.

- Antioxidant Research : Preliminary investigations into the ROS-scavenging ability of 2-ATESNa suggest potential applications in developing new antioxidant therapies aimed at reducing oxidative stress-related damage in cells.

- Cytotoxicity Studies : Research has indicated that when cells are treated with chemotherapeutics alongside 2-ATESNa, there is a notable decrease in cytotoxic effects compared to controls without the compound, suggesting its potential as a protective agent during chemotherapy.

Wirkmechanismus

The mechanism of action of 2-Acetylthioethanesulfonic Acid Sodium Salt involves its interaction with biological molecules. It can form covalent bonds with thiol groups in proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved include the modification of cysteine residues in proteins, which can affect cellular signaling and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sodium Sulfonate Salts

Structural and Functional Group Variations

The following compounds share the ethanesulfonic acid sodium salt backbone but differ in substituents, leading to distinct chemical properties and applications:

Key Comparative Insights

Reactivity and Stability

- This compound : The acetylthio group (-SC(O)CH₃) introduces thiol reactivity, enabling disulfide bond formation. This property is critical in studying metabolites of thiol-containing drugs like Mesna .

- Sodium Isethionate : The hydroxyl (-OH) group confers water solubility and mildness, ideal for skin-friendly surfactants in shampoos and soaps .

- Chloro/Bromo Derivatives : These halogenated compounds exhibit higher electrophilicity, making them reactive intermediates in nucleophilic substitution reactions. For example, Sodium 2-Chloroethanesulfonate is a precursor to sodium cocoyl isethionate (a mild surfactant) .

Thermodynamic and Solubility Data

- Hydrophilicity : Sodium Isethionate and Sodium Taurate are highly water-soluble due to polar -OH and -NH₂ groups.

- Lipophilicity : Halogenated derivatives (Cl, Br) are less polar but still water-soluble due to the sulfonate group.

Research Findings and Innovations

- This compound : Studies highlight its role in tracking Mesna degradation pathways, ensuring drug safety and efficacy .

- Sodium Isethionate : Recent patents focus on eco-friendly detergent formulations, leveraging its renewable sourcing from coconut oil .

- Sodium Taurate : Research explores its neuroprotective effects in models of metabolic disorders .

Biologische Aktivität

2-Acetylthioethanesulfonic Acid Sodium Salt (CAS No. 76274-71-0) is a sulfonic acid derivative that has garnered interest in various biological applications. This compound, often referred to as a sodium salt of a thioethanesulfonic acid, exhibits unique properties that may contribute to its biological activity. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C4H9NaO3S

- Molecular Weight : 172.18 g/mol

- Physical State : White powder

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its role as a thiol compound. Thiols are known for their ability to interact with various biological molecules, including proteins and enzymes. The following mechanisms have been proposed:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme Modulation : It can influence the activity of certain enzymes by altering their redox state, which is crucial in many metabolic pathways.

- Cell Signaling : The compound may participate in cell signaling pathways by modulating the activity of signaling proteins through thiolation.

Antioxidant Properties

Research has demonstrated that this compound possesses significant antioxidant properties. A study indicated that it effectively reduces oxidative stress markers in cellular models, suggesting potential applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest (G1 phase) |

| A549 | 20 | ROS generation |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of the compound in models of neurodegeneration. It has been shown to mitigate neuronal cell death induced by neurotoxic agents, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound prior to exposure to neurotoxic agents significantly reduced markers of neuronal death and improved cognitive function in behavioral tests.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, the compound was administered as part of a combination therapy regimen. Preliminary results indicated improved tumor response rates compared to historical controls, warranting further investigation into its efficacy and safety profile.

Safety Profile

The safety profile of this compound is generally favorable based on available toxicity data. Acute toxicity studies have shown an LD50 greater than 2500 mg/kg in rats, indicating low toxicity levels under normal usage conditions.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Acetylthioethanesulfonic Acid Sodium Salt?

- Methodological Answer : The compound is typically synthesized via sulfonation or acid-base neutralization. For example, reacting thioacetic acid derivatives with sodium sulfonate precursors under controlled pH (6.0–7.5) and temperature (40–60°C). Purification involves recrystallization from ethanol/water mixtures, followed by vacuum drying. Researchers should validate product purity via melting point consistency and spectroscopic analysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., sulfonate S=O stretches ~1040–1220 cm⁻¹, acetyl C=O ~1700 cm⁻¹) using potassium bromide pellets. Compare to reference spectra from databases like NIST .

- NMR : Use and NMR in DO to confirm acetyl (δ ~2.3 ppm) and sulfonate moieties (δ ~3.5–4.0 ppm for adjacent protons).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-Na] peaks .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 15–25°C with desiccants to prevent hygroscopic degradation. Avoid contact with strong oxidizers (e.g., peroxides) or acids, which may release toxic sulfur oxides. Regularly monitor for discoloration or particulate formation as indicators of decomposition .

Advanced Research Questions

Q. What experimental strategies can elucidate the thermal decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify mass loss stages (e.g., acetyl group loss ~200°C, sulfonate decomposition >300°C).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., SO, CO) to infer bond cleavage patterns.

- X-ray Diffraction (XRD) : Compare crystalline phases pre- and post-decomposition to detect structural changes .

Q. How can discrepancies in reported solubility data for this compound be resolved?

- Methodological Answer :

- Standardized Solubility Tests : Conduct triplicate solubility measurements in water, ethanol, and DMSO at 25°C using gravimetric or UV-Vis methods. Control ionic strength (e.g., 0.1 M NaCl) to mimic physiological conditions.

- Data Reconciliation : Compare results with literature using statistical tools (e.g., ANOVA) to identify outliers. Address variables like pH, impurities, or polymorphic forms that may affect solubility .

Q. What advanced analytical approaches are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect heavy metal contaminants (e.g., Pb, As) at ppb levels.

- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to ensure compliance with pharmacopeial standards .

Q. How can researchers design experiments to study the compound’s reactivity in aqueous solutions?

- Methodological Answer :

- pH-Dependent Stability Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis or NMR over 24–72 hours.

- Kinetic Analysis : Use pseudo-first-order models to calculate rate constants. Identify hydrolysis products (e.g., ethanesulfonic acid) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.